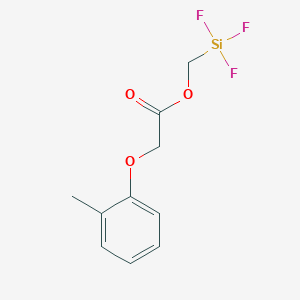
(Trifluorosilyl)methyl (2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluorosilyl)methyl (2-methylphenoxy)acetate is a chemical compound with the molecular formula C10H11F3O3Si It is known for its unique structural features, which include a trifluorosilyl group and a 2-methylphenoxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl (2-methylphenoxy)acetate typically involves the reaction of trifluorosilyl-containing reagents with 2-methylphenoxyacetate precursors. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluorosilyl source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group. The reaction may be catalyzed by a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Trifluorosilyl)methyl (2-methylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluorosilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Trifluorosilyl)methyl (2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Trifluorosilyl)methyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets. The trifluorosilyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular pathways involved may include interactions with enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trifluoromethyl)trimethylsilane: Similar in structure but lacks the 2-methylphenoxyacetate moiety.
(Trifluorosilyl)methyl acetate: Similar but without the methylphenoxy group.
(Trifluorosilyl)methyl phenylacetate: Similar but with a phenyl group instead of a methylphenoxy group.
Uniqueness
(Trifluorosilyl)methyl (2-methylphenoxy)acetate is unique due to the presence of both the trifluorosilyl and 2-methylphenoxyacetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
105798-39-8 |
|---|---|
Formule moléculaire |
C10H11F3O3Si |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
trifluorosilylmethyl 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11F3O3Si/c1-8-4-2-3-5-9(8)15-6-10(14)16-7-17(11,12)13/h2-5H,6-7H2,1H3 |
Clé InChI |
NNUYLTFWNWGITQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)OC[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
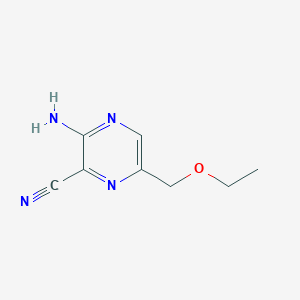
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
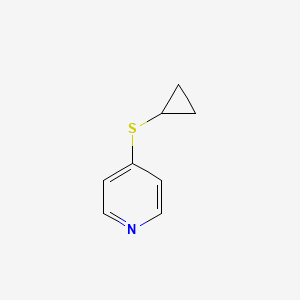
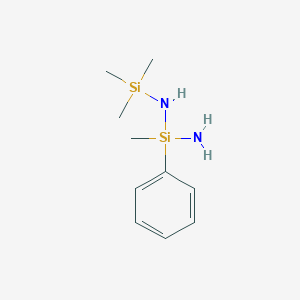
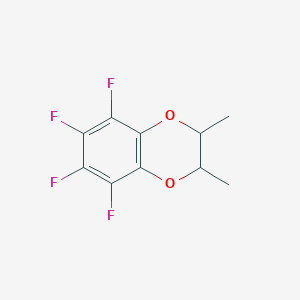
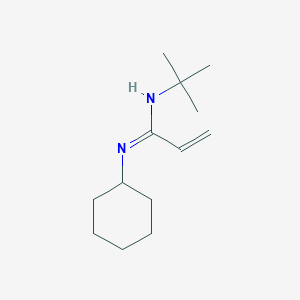
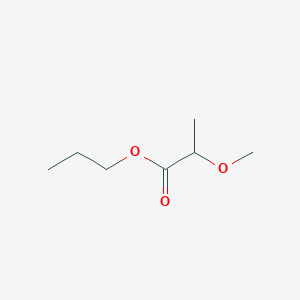
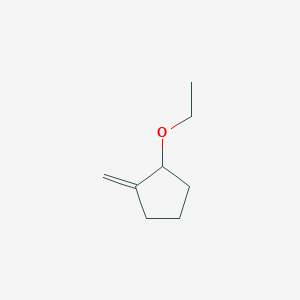
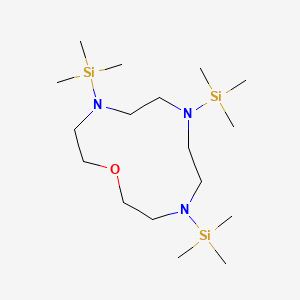
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)


